REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([OH:13])=[O:12])=[CH:3][CH:2]=1>C(O)(=O)C.[Rh]>[NH:1]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH:4]([C:11]([OH:13])=[O:12])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(4.2 kg, 85° C.)
|
Type
|
CUSTOM
|
Details
|
for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with EtOH/Et2O (50/50)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with a minimum of Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(C2CCCCC12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |